molecular formula C10H10N2O3S B1402014 3-Nitro-4-(thiazolidin-3-yl)benzaldehyde CAS No. 1774893-95-6

3-Nitro-4-(thiazolidin-3-yl)benzaldehyde

Cat. No.: B1402014
CAS No.: 1774893-95-6
M. Wt: 238.27 g/mol
InChI Key: RGGXJIMLFSQJLH-UHFFFAOYSA-N
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Description

3-Nitro-4-(thiazolidin-3-yl)benzaldehyde: is a heterocyclic compound featuring a benzaldehyde core substituted with a nitro group and a thiazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(thiazolidin-3-yl)benzaldehyde typically involves the condensation of 3-nitrobenzaldehyde with thiazolidine derivatives under controlled conditions. One common method includes the use of a base catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-4-(thiazolidin-3-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Nitro-4-(thiazolidin-3-yl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. The presence of the thiazolidine ring is particularly significant due to its known biological activity .

Medicine: The compound is explored for its potential therapeutic applications, including the development of new drugs targeting specific diseases. Its structural features make it a candidate for drug design and discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Nitro-4-(thiazolidin-3-yl)benzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The thiazolidine ring can also interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Nitro-4-(thiazolidin-3-yl)benzaldehyde is unique due to the combination of the nitro group and the thiazolidine ring. This dual functionality enhances its reactivity and broadens its range of applications in various fields .

Properties

IUPAC Name

3-nitro-4-(1,3-thiazolidin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c13-6-8-1-2-9(10(5-8)12(14)15)11-3-4-16-7-11/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGXJIMLFSQJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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